(5-Fluoropyrimidin-2-YL)methanamine
Overview
Description
“(5-Fluoropyrimidin-2-YL)methanamine” is a chemical compound with the molecular formula C5H6FN3 . It is also known as “(5-fluoro-2-pyrimidinyl)methanamine hydrochloride” and has a molecular weight of 163.58 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H6FN3.ClH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H . This indicates that the compound contains fluorine, nitrogen, and hydrogen atoms, along with a chloride ion.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 163.58 .Scientific Research Applications
Bone Disorders Treatment
(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, a compound related to (5-Fluoropyrimidin-2-YL)methanamine, was identified as a potential treatment for bone disorders. It targets the Wnt beta-catenin cellular messaging system, showing a dose-dependent increase in trabecular bone formation rate in ovariectomized rats following oral administration (Pelletier et al., 2009).
Antidepressant-like Activity
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to this compound, were designed as "biased agonists" of serotonin 5-HT1A receptors. They showed high 5-HT1A receptor affinity and robust antidepressant-like activity in rat models (Sniecikowska et al., 2019).
P2X7 Antagonist for Mood Disorders
Compounds including this compound derivatives demonstrated robust P2X7 receptor occupancy in rats. This finding is significant for the treatment of mood disorders, leading to the selection of one such compound as a clinical candidate for phase I clinical trials (Chrovian et al., 2018).
5-HT1A Receptor Drug Discovery
Advances in 5-HT1A receptor drug discovery highlight the potential of compounds structurally related to this compound. These compounds, including NLX-101, preferentially activate 5-HT1A receptors in cortical regions and exhibit potent antidepressant-like properties (Sniecikowska et al., 2019).
Kinase Inhibitors
Novel 2,4-disubstituted-5-fluoropyrimidines, sharing a core structure with this compound, were synthesized as potential kinase inhibitors. These compounds showed promise in the discovery of new anticancer agents (Wada et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Mode of Action
It’s worth noting that many fluoropyrimidines are known to interact with their targets by integrating into cellular processes and disrupting normal function .
Biochemical Pathways
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Fluoropyrimidines often exert their effects by disrupting dna and rna synthesis, leading to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Fluoropyrimidin-2-YL)methanamine. Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its targets .
Properties
IUPAC Name |
(5-fluoropyrimidin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTICWNZYNXHPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302302 | |
Record name | 5-Fluoro-2-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196155-99-3 | |
Record name | 5-Fluoro-2-pyrimidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196155-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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